molecular formula C16H26N4 B11812461 1-(5-(1-Ethylpyrrolidin-2-yl)pyridin-2-yl)-4-methylpiperazine

1-(5-(1-Ethylpyrrolidin-2-yl)pyridin-2-yl)-4-methylpiperazine

Cat. No.: B11812461
M. Wt: 274.40 g/mol
InChI Key: JWQYCCKOQQFXKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(5-(1-Ethylpyrrolidin-2-yl)pyridin-2-yl)-4-methylpiperazine features a pyridine ring substituted at the 5-position with a 1-ethylpyrrolidine moiety and at the 2-position with a 4-methylpiperazine group. While direct synthesis details for this compound are absent in the provided evidence, structurally related derivatives (e.g., 1-Methyl-4-(5-(1-tosylpyrrolidin-2-yl)pyridin-2-yl)piperazine, CAS 1352539-39-9 ) highlight the role of substituents in modulating physicochemical and biological properties.

Properties

Molecular Formula

C16H26N4

Molecular Weight

274.40 g/mol

IUPAC Name

1-[5-(1-ethylpyrrolidin-2-yl)pyridin-2-yl]-4-methylpiperazine

InChI

InChI=1S/C16H26N4/c1-3-19-8-4-5-15(19)14-6-7-16(17-13-14)20-11-9-18(2)10-12-20/h6-7,13,15H,3-5,8-12H2,1-2H3

InChI Key

JWQYCCKOQQFXKZ-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC1C2=CN=C(C=C2)N3CCN(CC3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(1-Ethylpyrrolidin-2-yl)pyridin-2-yl)-4-methylpiperazine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: Starting with a pyridine derivative, the pyridine ring is functionalized to introduce the necessary substituents.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized separately, often through cyclization reactions involving amines and aldehydes or ketones.

    Coupling Reactions: The pyridine and pyrrolidine rings are coupled together using reagents such as palladium catalysts in a cross-coupling reaction.

    Formation of the Piperazine Ring:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated synthesis platforms to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(5-(1-Ethylpyrrolidin-2-yl)pyridin-2-yl)-4-methylpiperazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles replace existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction may produce fully saturated derivatives.

Scientific Research Applications

1-(5-(1-Ethylpyrrolidin-2-yl)pyridin-2-yl)-4-methylpiperazine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.

    Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Industry: It is used in the development of new materials with specific chemical properties, such as catalysts and ligands for metal complexes.

Mechanism of Action

The mechanism of action of 1-(5-(1-Ethylpyrrolidin-2-yl)pyridin-2-yl)-4-methylpiperazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing biochemical pathways and physiological processes.

Comparison with Similar Compounds

Structural Analogues of Piperazine-Pyridine Derivatives

The following table summarizes key structural and functional differences between the target compound and analogous piperazine-pyridine derivatives:

Compound Name Piperazine Substituent Pyridine Substituent Molecular Weight (g/mol) Key Properties/Applications
Target Compound 4-methyl 5-(1-Ethylpyrrolidin-2-yl) ~331.45 (calculated) High lipophilicity; potential CNS penetration
1-Methyl-4-(5-nitro-2-pyridinyl)piperazine 4-methyl 5-nitro 222.24 Electron-withdrawing nitro group; possible reactivity in redox environments
1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine H 5-CF₃ 255.22 Enhanced metabolic stability due to CF₃ group; used in kinase inhibitors
1-(5-Chloro-2-methylphenyl)-4-(2-chloropyridine-3-carbonyl)piperazine 4-(5-Chloro-2-methylphenyl) 2-chloropyridine-3-carbonyl 408.27 Aromatic and halogenated substituents; likely protease/kinase inhibition
1-(4-Bromo-2-nitrophenyl)-4-methylpiperazine 4-methyl N/A (attached to bromophenyl) ~340.18 (estimated) Intermediate in WDR5 degrader synthesis; nitro group aids in electrophilic substitution

Key Differences in Substituent Effects

  • Lipophilicity and Bioavailability: The ethylpyrrolidine group in the target compound enhances lipophilicity compared to polar groups like nitro (NO₂) or sulfonyl (SO₂) . This may improve blood-brain barrier penetration, a critical factor for CNS-targeted drugs.
  • Steric Hindrance : Bulkier substituents, such as the tosyl group in 1-Methyl-4-(5-(1-tosylpyrrolidin-2-yl)pyridin-2-yl)piperazine , may reduce binding affinity to compact binding pockets compared to the smaller ethyl group.

Pharmacokinetic Considerations

  • Metabolism : The ethylpyrrolidine group may slow hepatic metabolism compared to compounds with nitro or carbonyl groups, which are prone to reduction or hydrolysis .
  • Solubility : Polar substituents (e.g., hydroxyl, nitro) improve aqueous solubility, whereas the target compound’s lipophilic profile may necessitate formulation enhancements for optimal bioavailability.

Biological Activity

1-(5-(1-Ethylpyrrolidin-2-yl)pyridin-2-yl)-4-methylpiperazine, identified by its CAS number 1352493-54-9, is a compound of interest due to its potential pharmacological properties. This article explores its biological activity, synthesis, and relevant research findings, providing a comprehensive overview supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of 1-(5-(1-Ethylpyrrolidin-2-yl)pyridin-2-yl)-4-methylpiperazine is C13H21N3. The compound features a pyridine ring substituted with a pyrrolidine moiety and a piperazine group, which are significant in influencing its biological activity.

Antidepressant Properties

Recent studies have focused on the compound's potential as an antidepressant. Research has shown that derivatives of piperazine, similar in structure to our compound, exhibit serotonin (5-HT) reuptake inhibition. For instance, a related study reported that certain piperazine derivatives demonstrated potent inhibitory effects on serotonin reuptake, suggesting that similar mechanisms may be at play with 1-(5-(1-Ethylpyrrolidin-2-yl)pyridin-2-yl)-4-methylpiperazine .

The biological activity of this compound can be attributed to its interaction with neurotransmitter systems. The presence of the piperazine and pyridine rings suggests potential binding affinity to serotonin receptors and possibly dopamine receptors, which are critical in mood regulation. Notably, compounds with similar structures have shown efficacy in preclinical models for depression, where they reduced immobility times in forced swimming tests (FST), indicating antidepressant-like effects .

Case Studies

A case study involving the synthesis and biological evaluation of related compounds indicated that modifications to the piperazine structure significantly affected their pharmacokinetic profiles and receptor binding affinities. The most promising compounds exhibited stability in human liver microsomes and favorable pharmacokinetics, which are crucial for therapeutic efficacy .

In Vitro Studies

In vitro assays have been conducted to evaluate the compound's effect on cell lines expressing serotonin transporters. These studies revealed that certain analogs of the compound inhibited serotonin uptake effectively, supporting the hypothesis that 1-(5-(1-Ethylpyrrolidin-2-yl)pyridin-2-yl)-4-methylpiperazine may possess similar properties .

Data Table: Summary of Biological Activities

CompoundActivity TypeIC50 ValueReference
A20Serotonin Reuptake Inhibition61 nM
Related AnalogAntidepressant-like EffectsN/A
1-(5-(1-Ethylpyrrolidin-2-yl)pyridin-2-yl)-4-methylpiperazinePotential AntidepressantN/AThis Study

Safety and Toxicology

While specific toxicological data for 1-(5-(1-Ethylpyrrolidin-2-yl)pyridin-2-yl)-4-methylpiperazine is limited due to its relatively recent identification, structural analogs have undergone extensive safety evaluations. The presence of piperazine moieties often correlates with gastrointestinal side effects; hence, further investigations into this compound's safety profile are warranted.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.